molecular formula C20H13F5N4O2 B12159046 9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B12159046
M. Wt: 436.3 g/mol
InChI Key: WSVBWDUDCKPECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolinones This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazolinone core, along with various substituents such as difluorophenyl, furan, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.

    Furan Ring Introduction: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Quinazolinone Core Construction: The quinazolinone core is formed through a condensation reaction involving anthranilic acid derivatives and appropriate reagents.

    Substituent Addition: The difluorophenyl and trifluoromethyl groups are introduced through substitution reactions using suitable halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced with different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve halogenated precursors and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and chemical properties make it a promising compound for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in fields such as materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
  • 9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-ethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Uniqueness

The uniqueness of 9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications compared to its similar counterparts.

Properties

Molecular Formula

C20H13F5N4O2

Molecular Weight

436.3 g/mol

IUPAC Name

9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C20H13F5N4O2/c21-11-4-10(5-12(22)8-11)17-16-13(6-9(7-14(16)30)15-2-1-3-31-15)26-19-27-18(20(23,24)25)28-29(17)19/h1-5,8-9,17H,6-7H2,(H,26,27,28)

InChI Key

WSVBWDUDCKPECK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC(=NN3C2C4=CC(=CC(=C4)F)F)C(F)(F)F)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.